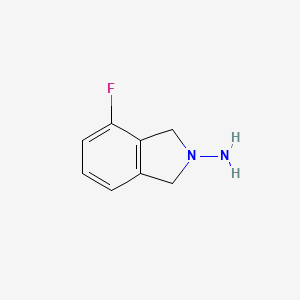

4-Fluoroisoindolin-2-amine

描述

4-Fluoroisoindolin-2-amine is a fluorinated bicyclic amine with a fused benzene and five-membered ring system containing a nitrogen atom. The fluorine substituent at the 4-position of the isoindoline scaffold enhances its electronic and steric properties, making it valuable in medicinal chemistry and material science. Fluorination often improves metabolic stability, bioavailability, and binding affinity in drug candidates .

属性

CAS 编号 |

110605-66-8 |

|---|---|

分子式 |

C8H9FN2 |

分子量 |

152.17 g/mol |

IUPAC 名称 |

4-fluoro-1,3-dihydroisoindol-2-amine |

InChI |

InChI=1S/C8H9FN2/c9-8-3-1-2-6-4-11(10)5-7(6)8/h1-3H,4-5,10H2 |

InChI 键 |

SQUHKXNJHBBSCI-UHFFFAOYSA-N |

规范 SMILES |

C1C2=C(CN1N)C(=CC=C2)F |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Fluoroisoindolin-2-amine with structurally related compounds, focusing on substituents, ring systems, and key properties:

Key Comparative Insights

Similar effects are observed in 5-Chloro-4-fluoropyridin-2-amine (Cl: σ = 0.47) and 5-Bromo-4-fluoropyridin-2-amine (Br: σ = 0.44), though heavier halogens increase lipophilicity (ClogP: ~1.5–2.0) compared to fluorine (ClogP: ~0.9) . 2-Fluoro-6-methoxypyridin-4-amine combines electron-withdrawing F and electron-donating OCH₃, creating a polarized scaffold for selective binding in receptor targets .

Steric and Reactivity Differences

- 4-Fluoro-2-iodoaniline features a bulky iodine atom (van der Waals radius: 1.98 Å), which sterically hinders electrophilic substitution but facilitates Ullmann or Suzuki coupling reactions . In contrast, the isoindoline core of This compound offers a rigid, planar structure for π-π stacking in enzyme active sites.

Bicyclic vs. Monocyclic Systems 4-Phenylquinazolin-2-amine (quinazoline core) has two nitrogen atoms in its bicyclic system, enabling dual hydrogen-bonding interactions in kinase inhibitors (e.g., EGFR inhibitors) . The isoindoline scaffold in this compound lacks this feature but may exhibit improved solubility due to reduced aromaticity. 4-Fluoro-2-methyl-1H-indol-5-amine (indole core) shares bicyclic aromaticity but differs in nitrogen placement, which influences its bioactivity as a serotonin receptor modulator .

Applications in Drug Discovery

- Pyridine derivatives like 5-Chloro-4-fluoropyridin-2-amine are intermediates in antiviral drugs (e.g., HIV protease inhibitors), whereas 4-Phenylquinazolin-2-amine is explored in oncology for its kinase-inhibiting properties .

- The isoindoline scaffold’s rigidity makes This compound a candidate for central nervous system (CNS) drugs, where blood-brain barrier penetration is critical.

Physicochemical Properties

| Property | This compound* | 5-Chloro-4-fluoropyridin-2-amine | 4-Fluoro-2-iodoaniline |

|---|---|---|---|

| Molecular Weight (g/mol) | 150.16 | 160.55 | 237.01 |

| LogP (Predicted) | ~1.2 | ~1.8 | ~2.5 |

| Hydrogen Bond Donors | 2 | 2 | 1 |

| Aromatic Rings | 1 | 1 | 1 |

| Topological Polar Surface Area (Ų) | 38.3 | 38.3 | 26.0 |

*Predicted using analogs from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。